2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are often used in pharmaceutical and industrial applications due to their unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid are protein kinases . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . They are involved in the transfer of phosphate groups from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can modulate the activity of the enzyme and often the phosphorylation target may be another kinase, which participates in a signaling cascade that starts from a receptor located on the cell surface and transduces the signals inwards, to the nucleus .
Biochemical Pathways
The affected pathways are those involving protein kinases, particularly intracellular signaling pathways . Disruptions in these pathways can lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the inhibition of protein kinases, leading to alterations in intracellular signaling pathways . This can result in changes in cellular function and potentially therapeutic effects in diseases associated with dysregulated protein kinase activity .
Biochemical Analysis
Biochemical Properties
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucose oxidase from Aspergillus niger, influencing its activity and stability . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of glucose oxidase, leading to changes in the production of hydrogen peroxide and gluconic acid . These changes can impact cellular redox states and metabolic fluxes, thereby influencing overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with glucose oxidase involves binding to the enzyme’s active site, which can either inhibit or enhance its catalytic activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on metabolic processes and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose oxidase, influencing the production of metabolites like hydrogen peroxide and gluconic acid . These interactions can affect metabolic fluxes and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity, stability, and interactions with other biomolecules, thereby determining its overall biochemical effects.
Preparation Methods
The synthesis of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through various synthetic routesThe reaction conditions typically include the use of cyclopentadiene or furan in Diels-Alder reactions, followed by ring-opening metathesis polymerization . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of reactive dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid include other maleimide derivatives, such as:
3,4-Disubstituted maleimides: Known for their biological activity and use as enzyme inhibitors.
Staurosporine: A highly active protein kinase inhibitor isolated from bacteria.
K-252c: Another protein kinase inhibitor with similar properties to staurosporine. What sets this compound apart is its specific structure, which allows for unique interactions with target enzymes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETXSEAXMHXZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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